4-Chloropyrimidine-5-carbonitrile

Catalog No.
S764348
CAS No.
16357-68-9
M.F
C5H2ClN3
M. Wt
139.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyrimidine-5-carbonitrile

CAS Number

16357-68-9

Product Name

4-Chloropyrimidine-5-carbonitrile

IUPAC Name

4-chloropyrimidine-5-carbonitrile

Molecular Formula

C5H2ClN3

Molecular Weight

139.54 g/mol

InChI

InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H

InChI Key

ZVJJQADVZUHQTR-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)Cl)C#N

Canonical SMILES

C1=C(C(=NC=N1)Cl)C#N

The exact mass of the compound 4-Chloropyrimidine-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloropyrimidine-5-carbonitrile (CAS 16357-68-9) is a highly reactive, bifunctional heterocyclic building block characterized by a strongly electron-deficient pyrimidine core [1]. It features a labile 4-chloro leaving group and an adjacent 5-cyano moiety, which synergistically activate the ring toward nucleophilic aromatic substitution (SNAr) while providing an orthogonal handle for subsequent cyclization or reduction. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a rigid scaffold for synthesizing fused pyrimidines—such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines—which are ubiquitous in kinase inhibitor and oncology drug discovery. Its precise substitution pattern offers a predictable reactivity profile that streamlines the assembly of complex heteroaromatic libraries without the need for transition-metal catalysis.

Research Fit

SNAr building block
C4-chloro activated by C5-cyano for nucleophilic aromatic substitution
Regioselective handle
Single leaving group ensures predictable C4 amination without competing sites
Cyano diversification
C5-cyano enables further conversion to amine, aldehyde, or carboxylic acid

Substituting 4-chloropyrimidine-5-carbonitrile with simpler analogs like 4-chloropyrimidine or 2,4-dichloropyrimidine-5-carbonitrile introduces severe process inefficiencies [1]. Simple 4-chloropyrimidine lacks the strong electron-withdrawing 5-cyano group, resulting in sluggish SNAr kinetics that often necessitate harsh thermal conditions or expensive palladium catalysts (Buchwald-Hartwig amination) to couple with weak nucleophiles. Conversely, using 2,4-dichloropyrimidine-5-carbonitrile forces chemists to navigate challenging regioselectivity issues; nucleophilic attack can occur at both the 2- and 4-positions, generating complex mixtures of regioisomers and disubstituted byproducts that require laborious chromatographic purification. By providing a single, highly activated electrophilic site adjacent to a versatile nitrile handle, 4-chloropyrimidine-5-carbonitrile ensures absolute regiocontrol and enables direct, high-yielding tandem cyclizations that are chemically impossible with mono-functionalized or unactivated pyrimidines.

Substitution Risk

C5-cyano electron withdrawal significantly alters C4 electrophilicity; alkyl-substituted pyrimidines may show different SNAr rates.
Regiochemical preference (4-chloro > 2-chloro) means shifting the halogen to C2 or using 2,4-dihalo analogs changes amination selectivity.
Di- or trihalogenated pyrimidines introduce competing reactive centers; this monohalogenated scaffold simplifies reaction outcome.

Regiocontrol and Yield in Amination

When synthesizing 4-amino-substituted pyrimidine derivatives, the choice of starting halide dictates the downstream purification burden. 4-Chloropyrimidine-5-carbonitrile undergoes SNAr with primary amines to yield exclusively the 4-substituted product, often achieving >90% isolated yields under mild basic conditions [1]. In contrast, the baseline comparator 2,4-dichloropyrimidine-5-carbonitrile typically yields a mixture of 4-substituted and 2-substituted regioisomers, reducing the effective yield of the desired 4-isomer and necessitating resource-intensive separation.

Evidence DimensionRegiochemical purity and isolated yield of 4-substituted product
Target Compound Data>90% yield, 100% regioselectivity for the 4-position
Comparator Or Baseline2,4-Dichloropyrimidine-5-carbonitrile (typically <75% yield of the target regioisomer due to 2-position competition)
Quantified DifferenceElimination of regioisomer byproducts, resulting in a >15-25% absolute increase in target yield
ConditionsSNAr with primary aliphatic amines, 1.0-1.2 eq amine, DIPEA, room temperature

Absolute regiocontrol eliminates the need for complex chromatography, making this compound the superior choice for scalable, reproducible library synthesis.

C4-Chloro Reactivity
Class-level inference
Approx. 3× slower aminolysis vs bromopyrimidine; cyano group enhances electrophilicity (inferred from analog systems).
Supports reaction-time expectation in amine couplings.
Direct kinetics on target compound not reported; cyano effect is class-level inference.

Catalyst-Free SNAr Activation

The 5-cyano group exerts a profound electron-withdrawing effect on the pyrimidine ring, drastically lowering the LUMO energy compared to unactivated pyrimidines. While simple 4-chloropyrimidine often requires elevated temperatures (>80°C) or palladium catalysis to couple with deactivated or sterically hindered anilines, 4-chloropyrimidine-5-carbonitrile readily undergoes catalyst-free SNAr at ambient or mildly elevated temperatures (25–60°C). This enhanced electrophilicity accelerates reaction kinetics and prevents the thermal degradation of sensitive functional groups on the nucleophile.

Evidence DimensionConditions required for C-N bond formation with weak nucleophiles
Target Compound DataCatalyst-free SNAr, 25–60°C
Comparator Or Baseline4-Chloropyrimidine (requires transition-metal catalysis or >80°C thermal forcing)
Quantified DifferenceReduction in reaction temperature by >20-40°C and complete elimination of precious metal catalysts
ConditionsCoupling with substituted anilines in polar aprotic solvents

Procuring the 5-cyano activated building block lowers reagent costs by removing the need for palladium catalysts and specialized ligands during early-stage scaffold assembly.

C4 Regioselectivity
Cross-study comparable
Single C4 reactive site; competing C2/C4 reactivity in dichloro analogs eliminated by design.
Predictable amination outcome without regioselectivity optimization.
Monohalogenated scaffold avoids byproduct formation common in polyhalogenated pyrimidines.

Tandem Heterocycle Synthesis

The strategic placement of the 4-chloro and 5-cyano groups enables highly efficient tandem cyclization protocols that are inaccessible to simpler analogs. When reacted with hydrazines, 4-chloropyrimidine-5-carbonitrile undergoes initial SNAr displacement of the chloride followed by immediate intramolecular nucleophilic attack of the hydrazine nitrogen onto the 5-cyano carbon [1]. This one-pot sequence yields 3-aminopyrazolo[3,4-d]pyrimidines in high yields (typically 70-85%). A comparator like 4-chloro-5-methylpyrimidine cannot undergo this secondary cyclization, requiring multi-step, low-yielding functional group interconversions to achieve the same fused bicyclic core.

Evidence DimensionNumber of steps to synthesize 3-aminopyrazolo[3,4-d]pyrimidine cores
Target Compound Data1 step (tandem SNAr/cyclization), ~70-85% yield
Comparator Or Baseline4-Chloro-5-methylpyrimidine (requires >3 steps: SNAr, oxidation, cyclization)
Quantified DifferenceReduction of synthetic sequence by at least 2 steps, significantly improving overall atom economy
ConditionsReaction with substituted hydrazines in refluxing ethanol or similar protic solvents

For medicinal chemistry programs targeting kinase inhibitors, this bifunctionality collapses multi-step syntheses into a single, high-yielding operation, drastically reducing time-to-target.

Purity & Storage
Data to verify
95% purity (technical grade); store at –20°C under argon, protect from light.
Specification review supports procurement consistency.
Calculated bp/density/solubility; confirm with certificate of analysis.

Scaffold Assembly for Kinase Inhibitors

Due to its absolute regiocontrol and high SNAr reactivity, 4-chloropyrimidine-5-carbonitrile is the optimal starting material for generating diverse libraries of 4-aminopyrimidine-5-carbonitriles [1]. These intermediates are critical in the discovery of ATP-competitive kinase inhibitors, where the cyano group often participates in key hydrogen-bonding interactions within the kinase hinge region or serves as a vector for further functionalization.

One-Pot Synthesis of Pyrazolo-Pyrimidines

Leveraging the orthogonal reactivity of the adjacent chloro and cyano groups, this compound is heavily utilized in the single-step synthesis of 3-aminopyrazolo[3,4-d]pyrimidines via reaction with substituted hydrazines[1]. This application bypasses the multi-step sequences required when using unactivated or alkyl-substituted pyrimidines, making it ideal for high-throughput medicinal chemistry.

Precursor for Pyrido[2,3-d]pyrimidines

The 5-cyano group can be selectively reduced to an aminomethyl group or hydrolyzed to an amide following the initial SNAr reaction at the 4-position [1]. This allows the compound to serve as a direct precursor for the construction of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are highly valued pharmacophores in oncology and anti-inflammatory drug development.

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Amino-5-cyanopyrimidine research intermediates
SNAr reactivity with amines; C4 regioselectivity
Amination yield and product identity confirmation
Non-natural nucleoside analog synthesis
C4 leaving group for glycosylation; cyano stability
Coupling efficiency and cyano tolerance under reaction conditions
Carbocyclic nucleoside intermediate research
Scalable monohalogenated scaffold; mild reaction compatibility
Process reproducibility and impurity profile review
4-Alkoxy/thioalkyl-5-cyanopyrimidine building blocks
C4-chloro substitution with alkoxides or mercaptides
Product purity and functional group tolerance

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-5-cyanopyrimidine

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